5-(1-Isobutylpiperidin-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Isobutylpiperidin-2-yl)pyridin-2-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Isobutylpiperidin-2-yl)pyridin-2-amine can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with an appropriate isobutyl-substituted piperidine derivative under specific reaction conditions. For instance, the reaction can be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(1-Isobutylpiperidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents such as alkyl halides, aryl halides, and other electrophiles under basic or neutral conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine and pyridine derivatives.
Scientific Research Applications
5-(1-Isobutylpiperidin-2-yl)pyridin-2-amine has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(1-Isobutylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(1-Isobutylpiperidin-2-yl)pyridine: Similar structure but lacks the amine group at the 2-position of the pyridine ring.
5-(1-Isobutylpiperidin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
5-(1-Isobutylpiperidin-2-yl)pyridin-2-ol: Contains a hydroxyl group at the 2-position of the pyridine ring.
Uniqueness
5-(1-Isobutylpiperidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine and pyridine moieties, along with the isobutyl group, contributes to its versatility in various applications .
Properties
Molecular Formula |
C14H23N3 |
---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
5-[1-(2-methylpropyl)piperidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C14H23N3/c1-11(2)10-17-8-4-3-5-13(17)12-6-7-14(15)16-9-12/h6-7,9,11,13H,3-5,8,10H2,1-2H3,(H2,15,16) |
InChI Key |
BHTZXZABXIYFRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCCCC1C2=CN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.